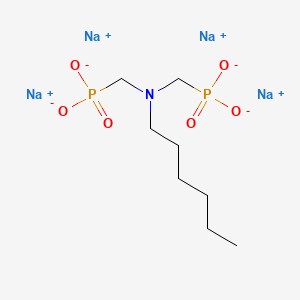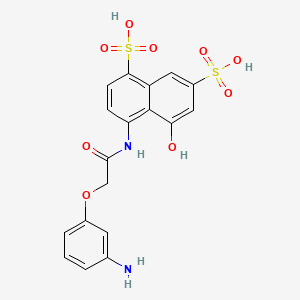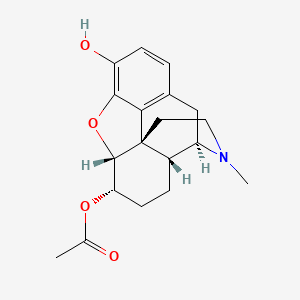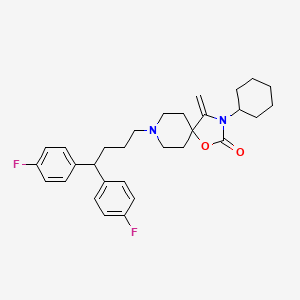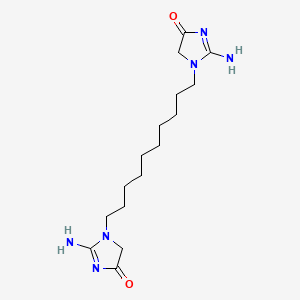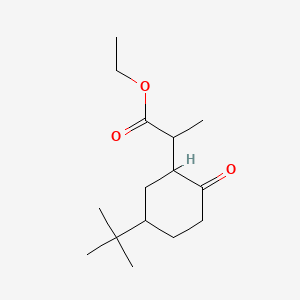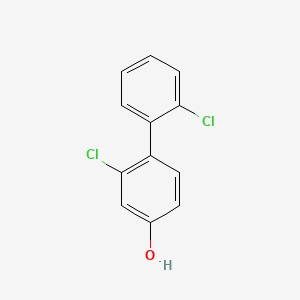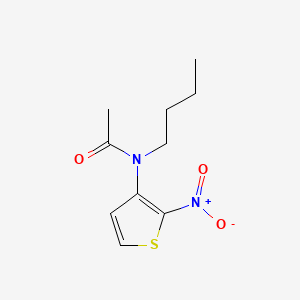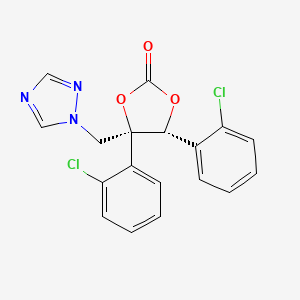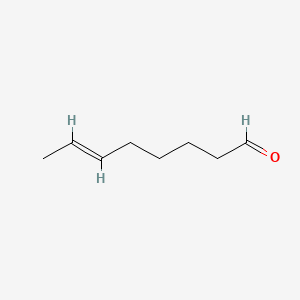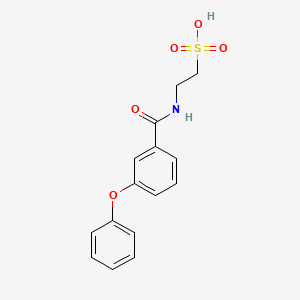
N-(3-Phenoxybenzoyl)taurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenoxybenzoyl)taurine is a chemical compound with the molecular formula C15H15NO5S It is a derivative of taurine, an amino acid that plays various roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Phenoxybenzoyl)taurine can be synthesized through the reaction of 3-phenoxybenzoic acid with taurine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-phenoxybenzoic acid and the amino group of taurine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenoxybenzoyl)taurine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the phenoxy group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Phenoxybenzoyl)taurine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives can be studied for their potential biological activities, such as interactions with enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(3-Phenoxybenzoyl)taurine is not well-documented. based on the known properties of taurine, it is likely to involve interactions with cellular receptors and enzymes. Taurine is known to modulate calcium signaling, act as an antioxidant, and stabilize cell membranes . This compound may exert similar effects, potentially through its phenoxybenzoyl moiety.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Phenoxybenzoyl)glycine: Another derivative of 3-phenoxybenzoic acid, but with glycine instead of taurine.
3-Phenoxybenzyl alcohol: A simpler compound with a phenoxybenzyl group attached to an alcohol.
3-Phenoxybenzoic acid: The parent compound from which N-(3-Phenoxybenzoyl)taurine is derived.
Uniqueness
This compound is unique due to the presence of both the phenoxybenzoyl and taurine moieties. This combination may confer distinct biological activities and chemical reactivity compared to its similar compounds.
Propiedades
Número CAS |
69519-14-8 |
|---|---|
Fórmula molecular |
C15H15NO5S |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20) |
Clave InChI |
GJNBCGLRQJUPBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



